2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene
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Overview
Description
2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene typically involves the bromination of 1-(cyclohexylmethoxy)-3-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The primary product is 2-amino-1-(cyclohexylmethoxy)-3-nitrobenzene.
Oxidation: Products vary based on the oxidizing agent and reaction conditions.
Scientific Research Applications
2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
2-Bromo-1-(methoxy)-3-nitrobenzene: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-Bromo-1-(ethoxy)-3-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclohexylmethoxy group.
2-Bromo-1-(cyclohexylmethoxy)-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
Uniqueness: 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is unique due to the presence of the cyclohexylmethoxy group, which can influence its chemical reactivity and physical properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H16BrNO3 |
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Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-bromo-1-(cyclohexylmethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C13H16BrNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |
InChI Key |
GQFIRVPBRIVUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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